molecular formula C15H14N2O2 B3123256 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile CAS No. 306730-33-6

4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile

Cat. No.: B3123256
CAS No.: 306730-33-6
M. Wt: 254.28 g/mol
InChI Key: WEIZGEWNHHZZDU-UHFFFAOYSA-N
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Description

4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure integrates several pharmaceutically relevant motifs, including a benzonitrile group, a secondary amine linker, and a guaiacol (2-hydroxy-3-methoxyphenyl) moiety. This specific arrangement suggests potential for diverse biological activity and makes it a valuable intermediate for constructing more complex chemical entities. The inclusion of the benzonitrile group is of significant interest. In rational drug design, the nitrile moiety often serves as a key pharmacophore that can enhance binding affinity to a target protein through strong, directional hydrogen bonds and dipole-dipole interactions . Furthermore, this group can act as a metabolically stable bioisostere for carbonyl, hydroxyl, or halogen groups, potentially improving the pharmacokinetic profile of lead compounds by reducing metabolism and increasing half-life . The 2-hydroxy-3-methoxyphenyl subunit is a common feature in many natural products and bioactive molecules. Similar structural elements are found in compounds studied for their antimicrobial and nonlinear optical (NLO) properties . Researchers can utilize this compound as a core scaffold to develop novel therapeutic agents or as a precursor in synthesizing complex heterocyclic systems like quinoline derivatives, which have demonstrated anti-parasitic and anticancer activities in research settings . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its specific properties and suitability for their projects.

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIZGEWNHHZZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202528
Record name 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306730-33-6
Record name 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306730-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-hydroxy-3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzaldehyde.

    Reduction: 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzylamine.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Structural Analogues with Imine Linkages

  • The imine bond may confer greater reactivity in nucleophilic environments compared to the target compound’s amine .
  • (E)-4-(1-(5-Bromo-2-Hydroxyphenyl)Ethylideneamino)Benzonitrile (C₁₅H₁₁BrN₂O): The bromine substituent increases molecular weight (MW: 315.17 g/mol) and introduces steric/electronic effects, which could enhance halogen bonding in biological systems. Its ethylideneamino group further differentiates its conformational flexibility from the target compound’s methylamino group .

Diarylpyrimidine Derivatives (HIV-1 NNRTIs)

Compounds like TF2 (4-((4-(4-((4-Cyanophenoxy)Methyl)-2,6-Dimethylphenoxy)Pyrimidin-2-yl)Amino)Benzonitrile) and TF3 (3-((4-((2-((4-Cyanophenyl)Amino)Pyrimidin-4-yl)Oxy)-3,5-Dimethylbenzyl)Oxy)Benzonitrile) feature pyrimidine cores and multiple substituents. Key differences include:

  • TF2: Melting point 202–205°C; acts as a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). The pyrimidine ring and phenoxy linkages likely enhance target binding compared to the simpler benzonitrile scaffold of the target compound .
  • TF5 and TF6 : Methoxy-substituted variants show reduced melting points (188–191°C and 149–152°C, respectively), suggesting that bulkier substituents decrease crystallinity. This highlights the target compound’s balance between hydrogen-bonding (hydroxy/methoxy) and simplicity .

Aminomethyl Benzonitrile Derivatives

  • 4-((Methylamino)Methyl)Benzonitrile (CAS 90389-96-1): Lacks the hydroxy and methoxy groups, reducing polarity and hydrogen-bonding capacity. This simplicity may improve membrane permeability but limit target specificity compared to the target compound .
  • The amino group at the 3-position introduces steric effects absent in the target compound .

Halogen-Substituted Analogs

  • However, the absence of methoxy may reduce solubility in aqueous environments compared to the target compound .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound C₁₅H₁₄N₂O₂ 266.29 Not reported Hydroxy/methoxy substituents -
4-{[(1E)-(2-Hydroxy-3-MeO)CH₂N=]Benzonitrile C₁₅H₁₃N₂O₂ 265.28 Not reported Imine linkage, higher reactivity
TF2 C₂₇H₂₂N₄O₂ 434.50 202–205 Pyrimidine core, HIV-1 NNRTI activity
4-((Methylamino)Methyl)Benzonitrile C₉H₉N₂ 145.19 Not reported Simplified structure, higher lipophilicity
4-[(3-ClPh)(OH)CH₂]Benzonitrile C₁₄H₁₀ClNO 243.69 Not reported Chlorine substituent, enhanced ClogP

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis may resemble methods in and , which use KP-NH or KP-Sil columns for purification. However, yields for similar compounds (e.g., 17–36% in ) suggest optimization is needed for scalable production.
  • Biological Relevance : While diarylpyrimidines () show explicit antiviral activity, the target compound’s hydroxy/methoxy groups may favor interactions with oxidoreductases or kinases, as seen in ’s nitric oxide synthase inhibitor (PDB: 5VVN).
  • Stability Considerations : Compounds like TF6 () with methoxy groups exhibit lower melting points, implying that the target compound’s crystallinity and stability depend on substituent positioning and hydrogen-bonding networks.

Biological Activity

4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile, with the CAS number 306730-33-6, is an organic compound recognized for its unique structural features, including a benzonitrile group and hydroxy-methoxyphenyl moiety. This compound has garnered attention for its biological activity, particularly as an inhibitor of the enzyme 12-lipoxygenase (12-LOX), which plays a significant role in various physiological processes, including inflammation and cancer progression.

Target Enzyme: 12-Lipoxygenase (12-LOX)
The primary target of this compound is 12-LOX. The compound inhibits the activity of this enzyme, which is involved in the conversion of polyunsaturated fatty acids into bioactive hydroxyeicosatetraenoic acid (HETE) metabolites. These metabolites are crucial in mediating inflammatory responses and cellular proliferation.

Mode of Action
The inhibition of 12-LOX by this compound leads to a reduction in HETE production, which is associated with various pathological conditions including skin diseases, diabetes, and cancer. The compound binds to the enzyme's active site, preventing substrate access and subsequent product formation .

Pharmacokinetics

Research indicates that this compound exhibits good bioavailability, suggesting effective absorption and distribution within biological systems. This characteristic enhances its potential therapeutic applications.

The synthesis of this compound typically involves Schiff base coupling followed by reduction processes. Its structural properties include:

  • Molecular Formula : C15H14N2O2
  • Hydroxy and Methoxy Groups : These functional groups improve solubility and facilitate interactions with biological targets.

In Vitro Studies

  • Anti-inflammatory Activity :
    • Inhibition of 12-LOX was demonstrated to reduce inflammatory markers in cellular models.
    • Compounds structurally similar to this compound have shown significant anti-inflammatory effects in vitro, supporting its potential therapeutic use .
  • Anticancer Potential :
    • In studies involving breast cancer cell lines (e.g., MCF-7), related compounds exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. These studies suggest that derivatives of this compound could also exhibit similar anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies

  • Case Study on Skin Diseases : A study highlighted the effectiveness of 12-LOX inhibitors in reducing symptoms associated with skin inflammatory diseases. The use of compounds like this compound showed promise in clinical settings for managing such conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzaldehydeStructureModerate anti-inflammatory
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzylamineStructureStrong anticancer activity
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzoic acidStructureWeak anti-inflammatory

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the need for further exploration of structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile, and how can purity be ensured?

  • Methodology : Reductive amination between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile is a common approach. Use NaBH₃CN or Pd/C under hydrogenation conditions (45–60°C, 6–12 hours) to achieve yields >70% . Purification via column chromatography (silica gel, hexane/EtOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.59 in hexane/EtOH 1:1) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • ¹H NMR : Key signals include the nitrile-substituted aromatic protons (δ 7.5–8.0 ppm), methoxy singlet (δ 3.7–3.9 ppm), and hydroxyl proton (broad δ 5.0–5.5 ppm) .
  • IR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and hydroxyl (O–H stretch at ~3300 cm⁻¹) groups .
  • Mass Spec : Molecular ion peak at m/z 256.3 (C₁₅H₁₄N₂O₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile
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